1-(3-Bromophenyl)bicyclo[1.1.1]pentane
Description
Historical Trajectories and Evolution of Bicyclo[1.1.1]pentane Research
The journey of bicyclo[1.1.1]pentane research began with its initial synthesis, which was primarily of academic interest due to its highly strained and unique cage-like structure. For a considerable period, the synthetic challenges associated with creating and functionalizing the BCP core limited its practical applications. However, the past few decades have witnessed a resurgence of interest, propelled by the development of innovative synthetic methodologies that have made BCP derivatives more accessible. This has, in turn, fueled the exploration of their utility in various scientific domains, most notably in medicinal chemistry and materials science.
The Bicyclo[1.1.1]pentane Scaffold as a Three-Dimensional Motif in Chemical Space
The BCP scaffold is a compact, rigid, and three-dimensional structure that offers a distinct departure from the planar motifs prevalent in many biologically active molecules. Its unique geometry, characterized by two bridgehead carbons connected by three two-carbon bridges, provides a linear and rigid linker. This structural rigidity is a key attribute, as it can help to pre-organize appended functional groups in a well-defined spatial orientation, which can be advantageous for optimizing interactions with biological targets. The introduction of the sp³-rich BCP core into otherwise "flat" molecules is a strategy often referred to as "escaping from flatland," a concept that has gained considerable traction in modern drug discovery.
Significance of Aryl-Substituted Bicyclo[1.1.1]pentanes in Contemporary Chemical Research
Aryl-substituted BCPs are a particularly important class of derivatives, as they directly enable the bioisosteric replacement of phenyl groups in a wide array of molecules. The ability to append an aromatic ring to the BCP core allows for the preservation of key aryl-mediated interactions, such as π-stacking or cation-π interactions, while still benefiting from the improved physicochemical properties imparted by the BCP scaffold. The development of robust synthetic methods, such as cross-coupling reactions, has been instrumental in facilitating the synthesis of a diverse range of aryl-BCP compounds. rsc.orgresearchgate.net
Scope of Academic Inquiry into 1-(3-Bromophenyl)bicyclo[1.1.1]pentane within the Bicyclo[1.1.1]pentane Paradigm
The focus of this article, This compound , represents a specific and intriguing area of BCP research. The presence of a bromine atom on the phenyl ring at the meta position opens up a wealth of possibilities for further chemical transformations. Bromine can serve as a versatile synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures.
Furthermore, the meta-substitution pattern is of particular interest in the context of bioisosterism. While 1,3-disubstituted BCPs are well-established as para-phenyl ring mimics, the development of bioisosteres for ortho- and meta-substituted arenes is a more recent and challenging area of research. The study of compounds like this compound contributes to a deeper understanding of how the BCP scaffold can be utilized to mimic the spatial and electronic properties of meta-substituted phenyl rings, a common motif in many drug molecules. Research into this and related compounds is therefore crucial for expanding the toolbox of medicinal chemists and enabling the design of novel therapeutic agents with improved properties.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBPBNBUHXZZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Functionalization and Reactivity Studies of Bicyclo 1.1.1 Pentane Scaffolds
Selective Functionalization at Bridgehead Positions (1,3-Disubstitution)
The bridgehead positions (C1 and C3) of the bicyclo[1.1.1]pentane scaffold are the most common sites for substitution, leading to 1,3-disubstituted products that can mimic the geometry of para-substituted benzene (B151609) rings. Starting with 1-(3-Bromophenyl)bicyclo[1.1.1]pentane, functionalization of the opposing C3 bridgehead is a key strategy for elaborating the molecule's structure.
Post-Synthetic Introduction of Diverse Functional Groups
Once the this compound core is established, the introduction of a functional group at the C3 position can be achieved through various synthetic methodologies. A common approach involves the generation of a BCP-organometallic intermediate from a suitable precursor, which can then be reacted with a range of electrophiles. For instance, a BCP-iodide can be converted to a more reactive BCP-Grignard or BCP-organozinc species. These nucleophilic BCP reagents can then be coupled with a variety of partners to introduce new carbon-carbon or carbon-heteroatom bonds at the C3 position.
Another powerful technique involves the use of BCP derivatives equipped with functional handles that facilitate further transformations. For example, BCP-boronic esters are versatile intermediates that can participate in a wide array of cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the C3 position. These post-synthetic modifications provide a modular approach to creating a library of diverse 1,3-disubstituted BCPs from a common this compound precursor.
Late-Stage Functionalization Strategies
Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence, often on complex molecules. This strategy is particularly valuable in drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies. For molecules containing the this compound scaffold, late-stage functionalization can be employed to modify the C3 position.
A notable strategy involves the use of programmable bis-functionalization of BCP bis-boronates. nih.govnih.gov This approach allows for the sequential and selective derivatization of different positions on the BCP core. By leveraging the differential reactivity of boronic esters at the bridgehead versus the bridge positions, chemists can selectively introduce substituents at the C3-bridgehead position in a controlled manner, even in the presence of other reactive sites within a complex molecule. nih.govnih.gov This methodology opens avenues for exploring the chemical space around the this compound core in advanced synthetic intermediates.
Emerging Strategies for Functionalization at Bridge Positions (2,4,5-Positions)
Functionalization of the methylene (B1212753) bridge positions (C2, C4, and C5) of the BCP scaffold is significantly more challenging than derivatization at the bridgehead positions. However, success in this area would provide access to novel chemical space and BCP analogs that could serve as bioisosteres for ortho- and meta-substituted aromatic rings.
Challenges and Innovations in Bridge Functionalization
The primary challenge in bridge functionalization lies in the inherent stability and steric hindrance of the C-H bonds at these positions. researchgate.net Direct C-H functionalization is difficult and often lacks selectivity. Furthermore, the formation of cationic intermediates at the bridge positions can lead to rapid ring-opening of the strained BCP framework.
Despite these difficulties, innovative strategies are emerging. One approach involves the synthesis of BCP derivatives that are pre-functionalized at a bridge position, which can then be further modified. Another promising direction is the development of programmable functionalization strategies using precursors like BCP bis-boronates, which possess boron groups at both bridgehead and bridge positions. nih.govnih.gov The distinct chemical environment of these boronates allows for selective reactions. For instance, the bridgehead (C3) boronic pinacol (B44631) ester (Bpin) can be selectively activated and functionalized, leaving the bridge (C2) Bpin intact for subsequent derivatization. nih.govnih.gov While not yet specifically demonstrated on this compound, these general methodologies represent the current frontier in accessing bridge-functionalized BCPs and could potentially be applied to this specific scaffold in the future.
Directed Transformations of the Bromophenyl Substituent in this compound
The presence of a bromine atom on the phenyl ring of this compound provides a versatile handle for a multitude of chemical transformations, allowing for the synthesis of more complex molecules.
Further Derivatization of the Bromophenyl Moiety for Enhanced Chemical Complexity
The bromine atom serves as an excellent electrophilic site for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Table 1: Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
|---|---|---|---|
| Suzuki Coupling | Boronic acids/esters | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | C-C (Aryl-Aryl) |
| Sonogashira Coupling | Terminal alkynes | Palladium catalyst + Copper(I) cocatalyst + Base | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig Amination | Amines | Palladium catalyst + Ligand + Base | C-N (Aryl-Amino) |
| Heck Coupling | Alkenes | Palladium catalyst + Base | C-C (Aryl-Vinyl) |
Suzuki Coupling: This reaction allows for the formation of a biaryl linkage by coupling the bromophenyl group with a variety of aryl or heteroaryl boronic acids or esters. This is a highly versatile method for extending the aromatic system.
Sonogashira Coupling: By reacting with terminal alkynes, a carbon-carbon triple bond can be introduced, leading to the formation of aryl-alkynyl structures. acs.orgorganic-chemistry.orgnih.govntu.edu.tw These rigid linkers are valuable in materials science and medicinal chemistry.
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aniline (B41778) derivatives from the parent aryl bromide. atlanchimpharma.com This is a key transformation for introducing nitrogen-containing functional groups that are prevalent in pharmaceuticals.
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Heck (with alkenes) and Stille (with organostannanes) couplings can also be employed to further functionalize the bromophenyl moiety, each offering unique advantages in terms of substrate scope and functional group tolerance.
Through these directed transformations, the relatively simple this compound can be converted into a diverse array of more complex derivatives, highlighting its utility as a versatile building block in synthetic chemistry.
Theoretical and Mechanistic Insights into Bicyclo 1.1.1 Pentane Chemistry
Computational Investigations of Strain Energy in Bicyclo[1.1.1]pentane Systems
Computational chemistry has been an indispensable tool for understanding the highly strained nature of the BCP cage. These investigations provide quantitative data on the magnitude of the strain and how it is influenced by substitution.
The BCP hydrocarbon core is characterized by a significant degree of ring strain, which is a key determinant of its chemical reactivity. researchgate.net The strain energy arises from the distortion of bond angles and lengths from their ideal values in an acyclic alkane. Computational studies have quantified the strain energy of the parent bicyclo[1.1.1]pentane to be in the range of 65 to 68 kcal/mol. semanticscholar.orgresearchgate.netuq.edu.au This value is substantial when compared to other cyclic systems like cyclopropane (B1198618) (27.5 kcal/mol). semanticscholar.org The high strain energy is primarily attributed to the severe angle distortion within the three four-membered rings that constitute the bicyclic system. Despite this high strain, the molecule exhibits remarkable thermal stability, withstanding temperatures up to approximately 300°C. semanticscholar.org The inherent strain is a driving force in many reactions that form BCPs, particularly those involving the ring-opening of the even more strained precursor, [1.1.1]propellane. researchgate.net
| Compound | Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[1.1.1]pentane | 65-68 | semanticscholar.orgresearchgate.netuq.edu.au |
| Bicyclo[2.2.2]octane | 7.4-11.6 | uq.edu.au |
| Cubane | 161.5-169.1 | uq.edu.au |
| Cyclopropane | 27.5 | semanticscholar.org |
Electronic Structure and Bonding Analysis of Bicyclo[1.1.1]pentanes
The unique geometry of the BCP core leads to an unusual electronic structure, characterized by unconventional hybridization and bonding, which has been extensively studied through theoretical methods.
The carbon atoms in the BCP cage exhibit unusual hybridization. Analysis based on ¹J C-H coupling constants and supported by ab initio calculations indicates that the orbitals of the bridgehead carbons used for substituent bonding have high s-character, with hybridization estimated at sp².⁰. nih.govnih.gov The bridge carbons have a hybridization of approximately sp².⁵. nih.gov This high degree of s-character in the exocyclic bonding orbitals has two major consequences: it makes the bicyclopentyl (B158630) fragments electron-withdrawing, and it strengthens the C-H bonds, making them more acidic than those in typical saturated hydrocarbons. nih.govsemanticscholar.org The increased s-character in the C-N bond of BCP-amine contributes to its high nucleophilicity, despite the bridgehead position being nearly sp²-hybridized. nih.gov This unique hybridization is a direct result of the geometric constraints imposed by the cage structure.
Molecular orbital (MO) theory and Density Functional Theory (DFT) have been crucial in elucidating the electronic structure and reactivity of BCPs. acs.orgnih.govnih.gov DFT calculations have been used to optimize geometries and calculate molecular electrostatic potentials on BCP surfaces, providing insights into their interaction profiles which is useful for drug design. nih.gov
Studies on the transmission of electronic effects through the BCP cage have utilized B3LYP/6-311++G** level of theory. acs.orgnih.gov These studies revealed that the BCP framework can transmit long-range polar effects from a substituent at one bridgehead to a phenyl group at the other. nih.gov This transmission is mediated by the significant electron density within the cage and through-bond hyperconjugative interactions. acs.orgnih.gov DFT has also been used to rationalize the reactivity of [1.1.1]propellane, the primary precursor to BCPs. These studies suggest that its broad reactivity profile with anions, radicals, and cations is due to σ–π-delocalization of electron density within the propellane, rather than simply strain relief. nih.gov For reactions with anions and radicals, reactivity is facilitated by increased electron delocalization over the cage during the addition process. nih.gov
Mechanistic Elucidation of Bicyclo[1.1.1]pentane-Forming Reactions
The synthesis of BCPs, including aryl-substituted derivatives, predominantly relies on the ring-opening of [1.1.1]propellane. The mechanisms of these transformations have been a subject of detailed investigation.
The most common route to BCPs involves the addition of radicals or nucleophiles across the central, inter-bridgehead C1-C3 bond of [1.1.1]propellane. nih.gov This process is highly efficient due to the release of significant ring strain. Radical additions are particularly prevalent. acs.org For instance, photoredox catalysis can be used to generate aryl radicals from aryl halides, which then add to [1.1.1]propellane. acs.orgacs.org This methodology allows for the synthesis of (hetero)arylated BCPs from the corresponding sp² carbon-halogen bonds. acs.orgacs.org
Mechanistic investigations into these photoredox-catalyzed reactions provide insight into the balance between radical stability and strain relief. acs.orgacs.org A proposed mechanism for a three-component reaction to form alkyl-alkynyl-substituted BCPs involves the photocatalytic formation of an alkyl radical, which adds to propellane. chemistryviews.org The resulting BCP-based radical is then trapped by a copper complex to form the final product. chemistryviews.org Computational studies have shown that the kinetic barrier for the addition of an alkyl radical onto [1.1.1]propellane is around 11-13 kcal/mol. nih.gov Quantum yield studies have indicated that these reactions often proceed via a chain mechanism. nih.gov
Radical Reaction Mechanisms
Radical reactions represent a cornerstone for the synthesis and functionalization of the BCP scaffold. The primary route involves the addition of a radical species to the highly strained central C-C bond of [1.1.1]propellane, which readily opens to form a more stable bicyclo[1.1.1]pentyl radical intermediate.
The general mechanism commences with the generation of a radical (R•), which can be an alkyl, aryl, or other functionalized group. This radical rapidly adds to one of the bridgehead carbons of [1.1.1]propellane. This step is highly exergonic due to the significant release of strain energy (approximately 66.6 kcal/mol) associated with the cage opening. acs.org The resulting product is a bridgehead BCP radical, which is a key intermediate for further reactions. nih.govhznu.edu.cn
This BCP radical can then be trapped by another reagent to form a 1,3-disubstituted BCP. Multicomponent reactions, often catalyzed by transition metals or light, are particularly effective for this purpose. nih.govnih.govchemrxiv.orgresearchgate.net For instance, in iron-catalyzed multicomponent radical cross-coupling reactions, an alkyl radical is first generated from an alkyl halide. This radical adds to [1.1.1]propellane to form the BCP radical, which is then trapped in a cross-coupling step with an aryl Grignard reagent to furnish the 1,3-dicarbofunctionalized BCP-aryl product. nih.govchemrxiv.org
Mechanistic studies, including Density Functional Theory (DFT) calculations, have elucidated the energetics of these processes. The initial radical addition to [1.1.1]propellane is characterized by a low energy barrier, confirming its high reactivity. hznu.edu.cnnih.gov Subsequent trapping of the BCP radical is the selectivity-determining step, which can be controlled by the choice of catalyst and reaction partners. nih.gov The presence of an aryl group, such as the 3-bromophenyl group, can influence the stability of the radical intermediates. chemrxiv.orgchemrxiv.org
| Step | Description | Key Intermediates | Energetic Profile |
| 1. Initiation | Generation of an initial radical (e.g., from an alkyl halide). | R• | Varies with method (e.g., photoredox, metal catalysis). |
| 2. Propagation | Addition of R• to [1.1.1]propellane. | Bicyclo[1.1.1]pentyl radical | Low energy barrier, highly exergonic. |
| 3. Functionalization | Trapping of the BCP radical by a second component. | 1,3-disubstituted BCP | Can involve cross-coupling, atom transfer, etc. |
Anionic Reaction Mechanisms
Anionic additions to [1.1.1]propellane provide another major pathway to BCP derivatives. This approach typically involves the use of highly reactive organometallic reagents, such as organolithiums or Grignard reagents. nih.gov The nucleophilic attack of the anion on a bridgehead carbon of [1.1.1]propellane opens the strained central bond, generating a bicyclo[1.1.1]pentyl anion intermediate.
For the synthesis of a compound like 1-(3-bromophenyl)bicyclo[1.1.1]pentane, the reaction would involve adding 3-bromophenylmagnesium bromide or 3-bromophenyllithium to a solution of [1.1.1]propellane. nih.gov This addition can require heating to proceed efficiently. nih.gov The resulting 1-(3-bromophenyl)bicyclo[1.1.1]pentyl anion can then be quenched with a proton source (like water or methanol) to yield the final product.
Alternatively, the BCP carbanion can be trapped with other electrophiles, enabling the synthesis of 1,3-disubstituted BCPs. For example, trapping with boronic esters yields versatile BCP boronate derivatives that can be used in subsequent cross-coupling reactions. nih.gov The reactivity of 2-azaallyl anions with [1.1.1]propellane has also been developed to access BCP benzylamine (B48309) derivatives, further highlighting the utility of anionic pathways. nih.gov Computational studies have supported the intermediacy of the BCP carbanion in these transformations.
Transition Metal-Catalyzed Reaction Pathways
Transition metal catalysis is pivotal for the synthesis of 1,3-disubstituted BCPs, particularly for forging the C(sp³)–C(sp²) bond between the BCP core and an aryl group. rsc.orgresearchgate.net These methods can be broadly categorized into two strategies: coupling of a nucleophilic BCP reagent with an electrophilic partner, or vice versa. rsc.org
In one common approach, a BCP-organometallic nucleophile (e.g., BCP-Grignard or BCP-zinc) is formed in situ via the anionic addition of an organometallic reagent to [1.1.1]propellane. This BCP nucleophile is then cross-coupled with an aryl halide (like 1-bromo-3-iodobenzene) in the presence of a palladium or nickel catalyst. nih.gov
Conversely, an electrophilic BCP derivative, such as a 1-iodo-BCP, can be coupled with an aryl nucleophile, like an aryl Grignard reagent. Iron-catalyzed Kumada cross-coupling has proven effective for this transformation, proceeding under mild conditions with short reaction times. researchgate.net For a molecule like this compound, the bromine atom on the phenyl ring could potentially participate in subsequent cross-coupling reactions, allowing for further molecular diversification, provided the catalyst system is selective for the C(sp²)-Br bond over C(sp³)-I.
Dual catalytic systems combining a transition metal with a photocatalyst have also emerged as a powerful tool. For example, a dual nickel/photoredox catalytic system enables the dicarbofunctionalization of [1.1.1]propellane with alkyl tetrafluoroborate (B81430) salts and (hetero)aryl bromides. nih.gov The mechanism involves the photocatalytic generation of an alkyl radical, which adds to propellane to form the BCP radical. This radical is then trapped by a Ni(0) species, which, after oxidative addition to the aryl bromide, undergoes reductive elimination to form the final product. nih.gov
| Catalyst System | Coupling Partners | Reaction Type | Key Mechanistic Steps |
| Palladium/Nickel | BCP-Grignard/Zinc + Aryl Halide | Negishi/Kumada Coupling | Transmetalation, Reductive Elimination |
| Iron | Iodo-BCP + Aryl Grignard | Kumada Coupling | Oxidative Addition, Transmetalation, Reductive Elimination |
| Dual Ni/Photoredox | [1.1.1]propellane + Alkyl precursor + Aryl Bromide | Multicomponent Cross-Coupling | Radical generation, Radical addition, Ni catalytic cycle |
Photoredox Catalysis Mechanisms
Visible-light photoredox catalysis has revolutionized the synthesis of BCPs by providing a mild and efficient way to generate radical intermediates. rsc.orgresearchgate.net These methods often show broad substrate scope and excellent functional group tolerance. nih.govhznu.edu.cn
The general mechanism begins with the excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) event with a substrate, such as an alkyl or aryl halide, to generate a radical. This radical then adds to [1.1.1]propellane as described in the radical reaction section. nih.govhznu.edu.cn
A key advantage of photoredox catalysis is its ability to enable multicomponent reactions. For example, a photocatalytic Minisci-type reaction can synthesize 1-alkyl-3-heteroaryl BCPs from an alkyl halide, [1.1.1]propellane, and a heteroarene. hznu.edu.cn The mechanism involves the photocatalytic generation of an alkyl radical, which adds to propellane. The resulting BCP radical then adds to the protonated heteroarene, and a final oxidation and deprotonation step yields the product. DFT calculations have been used to map the free energy profile of such reaction pathways. hznu.edu.cn
Dual catalytic systems that merge photoredox catalysis with another catalytic cycle (e.g., transition metal or N-heterocyclic carbene catalysis) have further expanded the synthetic utility. nih.govrsc.org For instance, a cooperative system using an iridium photocatalyst and a copper catalyst can achieve the alkyl-alkynylation of [1.1.1]propellane. researchgate.net Similarly, combining an iridium photocatalyst with an N-heterocyclic carbene (NHC) catalyst allows for the synthesis of 1,3-disubstituted BCP ketones from diazo esters, aldehydes, and [1.1.1]propellane. rsc.org
Computational Prediction and Rational Design of Bicyclo[1.1.1]pentane Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the structure, stability, and reactivity of BCP derivatives and in guiding the rational design of new synthetic methods and molecules. nih.govd-nb.infoacs.orgnih.gov
DFT calculations are widely used to investigate reaction mechanisms involving BCPs. They can provide detailed energy profiles of reaction pathways, including the structures and energies of reactants, transition states, and intermediates. hznu.edu.cnnih.gov This information is vital for understanding reaction feasibility, kinetics, and selectivity. For example, calculations have confirmed the low energy barrier for the addition of radicals to [1.1.1]propellane and have been used to elucidate the role of ligands in transition metal-catalyzed cross-coupling reactions. nih.govchemrxiv.org
Computational studies also shed light on the unique structural and electronic properties of the BCP core. The non-covalent interactions that BCP derivatives can engage in, such as halogen and hydrogen bonding, have been investigated using computational analysis combined with X-ray crystallography. nih.gov Molecular electrostatic potential maps calculated via DFT can predict how BCP-containing drug candidates might interact with biological targets, which is essential for rational drug design. nih.gov These interaction profiles are useful for predicting the behavior of molecules like this compound in a biological environment. Furthermore, computational methods have been used to study the strain energies and thermodynamic properties of substituted BCPs, providing insight into their stability and reactivity. proquest.com
Applications of Bicyclo 1.1.1 Pentane Derivatives in Advanced Organic Synthesis and Drug Discovery
Bicyclo[1.1.1]pentane Scaffolds in Medicinal Chemistry Design
The quest for novel drug candidates with improved efficacy and pharmacokinetic profiles has driven medicinal chemists to explore beyond traditional, planar aromatic structures. Bicyclo[1.1.1]pentane has been identified as a highly valuable, non-classical bioisostere, offering solutions to many long-standing challenges in drug design. bldpharm.com
Bioisosteric Replacement of Aromatic Rings and Related Motifs
The BCP core is widely recognized as an effective bioisostere for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. acs.orgnih.govnih.gov Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The rigid, rod-like structure of 1,3-disubstituted BCPs effectively mimics the linear geometry and substituent exit vectors of a para-substituted arene, albeit with a slightly shorter distance between substituents. acs.org
This substitution strategy has been particularly fruitful when the aromatic ring primarily acts as a rigid spacer rather than engaging in specific π-π stacking interactions with a biological target. pharmablock.com A seminal example of this concept was demonstrated by Pfizer, where the replacement of a fluorophenyl ring in the γ-secretase inhibitor avagacestat (B1665833) with a BCP moiety resulted in a compound with equivalent biological activity. acs.orgresearchgate.net The BCP scaffold has since been incorporated into numerous drug discovery programs, appearing in over 300 patents, to improve molecular properties. researchgate.net This bioisosteric replacement has been shown to maintain or even enhance biological activity while conferring beneficial physicochemical properties. acs.org
| Motif | BCP Bioisostere | Key Structural Feature | Primary Application in Drug Design |
|---|---|---|---|
| para-Substituted Benzene | 1,3-Disubstituted BCP | Linear, rigid spacer | Improves solubility and metabolic stability. researchgate.netnih.gov |
| Internal Alkyne | 1,3-Disubstituted BCP | Linear geometry | Enhances three-dimensionality and aqueous solubility. nih.gov |
| tert-Butyl Group | 1-Substituted BCP | Steric bulk | Offers a non-lipophilic, rigid alternative. nih.govpharmablock.com |
Impact on Pharmacokinetic Properties
A primary driver for the adoption of BCP scaffolds in drug design is their profound and positive impact on the pharmacokinetic profile of drug candidates. researchgate.netprinceton.edu The replacement of flat, aromatic rings with sp³-rich BCP cores often leads to significant improvements in absorption, distribution, metabolism, and excretion (ADME) properties. sunderland.ac.uknih.gov
Key benefits observed upon incorporating BCP moieties include:
Improved Solubility: The three-dimensional, non-planar nature of the BCP cage disrupts crystal packing and reduces lipophilicity, which frequently enhances aqueous solubility. bldpharm.comacs.orgnih.gov This was a key finding in the development of a BCP-containing γ-secretase inhibitor, which showed markedly improved solubility over its aromatic predecessor. researchgate.net
Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, leading to rapid clearance. bldpharm.com The saturated C-H bonds of the BCP core are generally more resistant to such metabolic pathways, which can increase a drug's half-life. bldpharm.comnih.gov For instance, replacing a central phenyl ring in an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor with a BCP bioisostere effectively prevented amide hydrolysis, a major metabolic liability. nih.gov
Increased Permeability: Despite increasing solubility, the BCP motif has also been shown to improve passive membrane permeability in certain cases. acs.orgresearchgate.net
Reduced Non-specific Binding: The introduction of BCP groups can effectively decrease a molecule's non-specific binding to off-target proteins, a phenomenon often associated with high lipophilicity and planarity. bldpharm.com
Addressing Planarity in Drug Design ("Escape from Planarity")
For many years, drug discovery efforts were dominated by molecules rich in sp²-hybridized carbon atoms, leading to a prevalence of flat, planar structures. This trend, often referred to as "molecular obesity," has been linked to poor physicochemical properties and higher rates of attrition in clinical development. The concept of "escaping from flatland" advocates for increasing the three-dimensional character (fraction of sp³ carbons, Fsp³) of drug candidates to access more favorable property space. nih.gov
The BCP scaffold is a quintessential tool for achieving this goal. nih.gov By replacing a planar phenyl ring with a distinctly three-dimensional BCP cage, medicinal chemists can disrupt planarity and introduce greater structural complexity. nih.gov This strategic shift can lead to enhanced potency and selectivity, as the 3D shape may allow for more specific and novel interactions within a protein's binding pocket. nih.govresearchgate.net Furthermore, the increase in Fsp³ is strongly correlated with the improved solubility and metabolic profiles discussed previously. nih.gov
Design of 1,2-Difunctionalized Bicyclo[1.1.1]pentanes as Ortho/Meta-Arene Mimetics
While 1,3-disubstituted BCPs are well-established as para-substituted arene mimics, the synthesis and application of derivatives that can replicate ortho- or meta-substitution patterns have been a more recent and significant breakthrough. researchgate.netpnas.org The development of versatile synthetic platforms has enabled access to 1,2-difunctionalized BCPs, which present substituents with spatial relationships analogous to those in ortho- and meta-substituted benzenes. sunderland.ac.uknih.govpnas.org
This advancement is critical because it vastly expands the utility of the BCP scaffold in medicinal chemistry, allowing for the mimicry of a much wider range of aromatic substitution patterns found in existing drugs and bioactive molecules. pnas.org Researchers have successfully synthesized a variety of 1,2-difunctionalized BCP building blocks bearing key functional groups like alcohols, amines, and carboxylic acids from a common intermediate. sunderland.ac.uknih.govchemrxiv.org Computational studies and in-depth ADME investigations have validated the ortho- or meta-character of these novel bioisosteres, confirming their potential to fine-tune structure-activity relationships in drug design. sunderland.ac.uknih.govpnas.org The existence of 1-(3-Bromophenyl)bicyclo[1.1.1]pentane, a meta-substituted analogue, underscores the importance of accessing these alternative substitution patterns.
Bicyclo[1.1.1]pentane Derivatives as Versatile Synthetic Building Blocks
Beyond their direct role as bioisosteres, BCP derivatives are increasingly valued as versatile building blocks for constructing complex molecules. nih.gov The development of robust synthetic methods to produce functionalized BCPs has made these scaffolds readily available for a wide range of chemical transformations. keaipublishing.comnih.gov The compound this compound, for example, contains a bromine atom that can serve as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the straightforward installation of additional molecular complexity.
Utilization in "Click Chemistry" and Bioconjugation Strategies
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for rapidly and efficiently joining molecular fragments. BCP derivatives have been successfully adapted for use in these strategies. enamine.net
Researchers have developed straightforward synthetic routes to prepare BCP-derived azides and terminal alkynes, which are the key components for click reactions. enamine.netresearchgate.net These building blocks can be prepared in a few steps from common intermediates like BCP-carboxylic acids. enamine.netresearchgate.net The resulting BCP-azides and BCP-alkynes have been shown to be suitable substrates in click reactions, leading to the formation of stable triazole-linked conjugates. enamine.netresearchgate.net This capability makes BCPs promising building blocks for applications in:
Medicinal and Combinatorial Chemistry: Rapidly generating libraries of BCP-containing compounds for high-throughput screening. enamine.net
Bioconjugation: Attaching BCP scaffolds to biological macromolecules, such as proteins or nucleic acids, to modulate their properties or to serve as probes. enamine.net
Role in the Synthesis of Complex Molecular Architectures
The rigid, rod-like structure of the bicyclo[1.1.1]pentane core makes it an invaluable building block for the construction of intricate and sterically demanding molecular architectures. researchgate.net The incorporation of a this compound motif introduces a defined spatial vector for substituents, which can be crucial for optimizing interactions with biological targets. nih.gov Synthetic chemists are increasingly utilizing BCP derivatives to move away from the "flatland" of aromatic compounds, thereby improving properties such as aqueous solubility and metabolic stability in drug candidates. researchgate.net
The synthesis of complex molecules featuring the this compound unit often leverages the reactivity of [1.1.1]propellane as a key precursor. chemrxiv.org Various synthetic strategies, including radical-mediated and transition-metal-catalyzed reactions, have been developed to install the 3-bromophenyl group at one of the bridgehead positions of the BCP core. nih.gov These methods provide access to a versatile building block that can be further elaborated into more complex structures.
The development of multi-component cascade reactions has further expanded the toolkit for creating complex BCP-containing molecules. chemrxiv.org These reactions allow for the efficient assembly of multiple molecular fragments in a single step, offering a rapid route to novel chemical entities with potential therapeutic applications. The this compound scaffold serves as a valuable starting point in these synthetic sequences, with the bromine atom providing a handle for subsequent functionalization.
Below is a table summarizing the key advantages of incorporating the BCP motif in complex molecular architectures:
| Feature | Advantage | Reference |
| Three-Dimensionality | Moves away from planar aromatic structures, potentially improving target binding and specificity. | nih.gov |
| Improved Physicochemical Properties | Can lead to enhanced aqueous solubility and metabolic stability compared to phenyl analogues. | researchgate.net |
| Metabolic Stability | The saturated BCP core is less susceptible to oxidative metabolism than an aromatic ring. | researchgate.net |
| Novel Chemical Space | Provides access to new molecular designs and intellectual property. | researchgate.net |
Strategic Incorporation of Bromophenyl-Bicyclo[1.1.1]pentane Motif in Chemical Probes and Lead Optimization
In the realm of drug discovery, the strategic incorporation of the this compound motif offers significant advantages in the development of chemical probes and during the lead optimization phase. The BCP unit itself can favorably alter the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. researchgate.net
The replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP scaffold can lead to compounds with improved pharmacological profiles. researchgate.net This is attributed to the BCP's ability to mimic the linear geometry of a para-substituted arene while possessing a distinct electronic and steric profile.
For instance, in lead optimization, the systematic replacement of aromatic rings with BCP cages allows medicinal chemists to fine-tune the properties of a drug candidate. The 3-bromophenyl substituent on the BCP core provides a specific vector for exploring structure-activity relationships (SAR). The position of the bromine atom can influence the molecule's interaction with its biological target, and its presence allows for the introduction of further diversity, as will be discussed in the following section.
Leveraging the Bromine Atom for Further Synthetic Diversification
A key feature of this compound is the presence of a bromine atom on the phenyl ring, which serves as a versatile functional handle for a wide array of chemical transformations. This allows for the late-stage functionalization of the molecule, a highly desirable strategy in medicinal chemistry for rapidly generating analogues with diverse properties. nih.gov
Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for the synthetic diversification of this compound. The bromine atom can readily participate in reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
The following table provides examples of cross-coupling reactions that can be employed to diversify the this compound scaffold:
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Potential Application |
| Suzuki Coupling | Boronic acids/esters | C-C (Aryl-Aryl) | Introduction of new aromatic or heteroaromatic rings to modulate biological activity and physicochemical properties. |
| Sonogashira Coupling | Terminal alkynes | C-C (Aryl-Alkyne) | Creation of linear extensions to probe binding pockets or for use in click chemistry. |
| Buchwald-Hartwig Amination | Amines, amides | C-N | Introduction of nitrogen-containing functional groups to improve solubility or introduce hydrogen bonding interactions. |
| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Formation of styrenyl derivatives for further functionalization or to act as Michael acceptors. |
These synthetic methodologies underscore the value of this compound as a versatile building block in modern organic synthesis and drug discovery. The ability to introduce a wide range of substituents through the bromine handle allows for the systematic exploration of chemical space and the optimization of molecular properties to develop novel therapeutics and chemical probes.
Future Outlook and Emerging Research Frontiers in Bicyclo 1.1.1 Pentane Chemistry
Expansion of Synthetic Methodologies for Diverse Bicyclo[1.1.1]pentane Derivatives
The synthesis of BCPs has evolved significantly from early methods, with a focus on developing more efficient, versatile, and scalable routes to a wide array of derivatives. acs.orgthieme-connect.com A central precursor in many of these syntheses is [1.1.1]propellane, a highly strained molecule that readily undergoes ring-opening reactions. rhhz.net
Recent advancements have centered on radical and anionic additions to [1.1.1]propellane, enabling the introduction of a diverse range of functional groups at the bridgehead positions. acs.orgresearchgate.net Multicomponent reactions, in particular, have emerged as a powerful strategy for the one-pot synthesis of complex BCPs from simple starting materials. thieme-connect.comchemrxiv.org These methods often employ photoredox catalysis or transition-metal catalysis to generate radical intermediates that trigger the ring-opening of propellane and subsequent functionalization. acs.orgrhhz.net
Furthermore, the development of flow chemistry techniques has enabled the scalable synthesis of key BCP building blocks, such as BCP iodides, in kilogram quantities. researchgate.net These methods often require only light as an initiator and avoid the need for catalysts or additives, making them highly efficient and clean. researchgate.net The resulting halo-substituted BCPs are versatile intermediates that can be further functionalized to access a wide range of derivatives, including those with carbonyl, alcohol, and heterocyclic moieties. rsc.org
The table below summarizes some of the key synthetic approaches to BCP derivatives.
| Synthetic Approach | Key Features | Representative Transformations |
| Radical Addition to [1.1.1]propellane | Utilizes radical initiators (e.g., light, photoredox catalysts) to open the propellane ring. | Carboamination, azidoheteroarylation, synthesis of BCP-ketones. thieme-connect.comrsc.orgkeaipublishing.com |
| Anionic Addition to [1.1.1]propellane | Involves the reaction of organometallic reagents (e.g., Grignard reagents) with propellane. | Synthesis of α-chiral BCPs via asymmetric allylic alkylation. nih.gov |
| Multicomponent Reactions | One-pot synthesis of complex BCPs from multiple starting materials. | Cascade atom transfer radical addition (CATRA), visible-light-induced three-component reactions. chemrxiv.orgrsc.org |
| Flow Chemistry | Scalable and continuous synthesis of BCP intermediates. | Light-enabled synthesis of BCP halides. researchgate.net |
| Functionalization of Pre-formed BCPs | Modification of existing BCP scaffolds. | Decarboxylative cross-coupling of BCP redox-active esters. nih.gov |
Development of Novel Saturated Bioisosteres and Strained Systems
The primary driver for the intense interest in BCPs is their successful application as saturated bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. thieme-connect.comresearchgate.net The rigid, linear geometry of the 1,3-disubstituted BCP scaffold effectively mimics the spatial arrangement of substituents on a para-substituted benzene (B151609) ring, while its saturated nature often leads to improved physicochemical properties such as increased aqueous solubility and metabolic stability, and reduced lipophilicity. researchgate.netnih.gov
The success of the BCP core has spurred research into novel, more complex strained systems to further expand the toolbox of medicinal chemists. A significant recent development is the synthesis of 1,2-difunctionalized BCPs, which are being explored as mimetics for ortho- and meta-substituted arenes. nih.govpnas.org This opens up new avenues for scaffold hopping and fine-tuning the biological activity of drug candidates.
Moreover, researchers are developing other novel BCP-based motifs, such as difluoro-substituted BCPs, which are anticipated to be a new generation of saturated bioisosteres for the benzene ring. chemrxiv.org The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of the molecule. The development of synthetic routes to these novel BCPs is crucial for their evaluation in drug discovery programs. chemrxiv.org
The table below provides a comparison of BCPs with the functional groups they often replace.
| Bioisosteric Replacement | Bicyclo[1.1.1]pentane (BCP) | Key Advantages of BCP |
| para-Substituted Phenyl Ring | 1,3-Disubstituted BCP | Improved solubility, increased metabolic stability, escape from "flatland" of aromatic compounds. researchgate.netnih.gov |
| ortho/meta-Substituted Phenyl Ring | 1,2-Disubstituted BCP | Novel vector for drug design, potential for improved pharmacokinetic properties. nih.govpnas.org |
| tert-Butyl Group | Monosubstituted BCP | Maintains steric bulk while introducing a rigid scaffold with different exit vectors. thieme-connect.com |
| Alkyne | 1,3-Disubstituted BCP | Provides a rigid linear spacer with improved metabolic stability compared to the triple bond. thieme-connect.com |
Advanced Computational Chemistry for Predictive Design and Reactivity
Computational chemistry is playing an increasingly important role in the design and study of BCP derivatives. acs.org Density Functional Theory (DFT) calculations are being employed to understand the unique electronic structure and reactivity of the strained BCP core and its precursor, [1.1.1]propellane. researchgate.net These studies provide valuable insights into reaction mechanisms, helping to rationalize experimental observations and guide the development of new synthetic methodologies.
For instance, computational analyses have been used to support the involvement of triplet carbene intermediates in the formation of 2-substituted BCPs and to highlight the importance of substituent effects in stabilizing radical intermediates. chemrxiv.org Furthermore, computational modeling is being used to predict the physicochemical properties of novel BCP derivatives, allowing for the in silico design of molecules with desired characteristics before their synthesis. This predictive power can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net
Sustainable and Green Chemical Approaches for Bicyclo[1.1.1]pentane Synthesis
In line with the broader trend in the chemical industry, there is a growing emphasis on developing sustainable and green synthetic methods for BCPs. rsc.org A key focus is the use of visible light as a renewable energy source to drive chemical reactions. keaipublishing.comrsc.org Photoredox catalysis, in particular, has emerged as a powerful tool for the synthesis of BCPs under mild conditions, often at room temperature. rsc.org
Researchers are also exploring metal-free reaction conditions to reduce the environmental impact and cost associated with transition-metal catalysts. rsc.org For example, the use of tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent under blue light has been shown to activate aldehyde hydrogen bonds for the synthesis of BCP-ketones in a metal-free manner. keaipublishing.com These approaches not only contribute to a greener chemical synthesis but also often exhibit excellent functional group tolerance. keaipublishing.com
Broader Applications Beyond Medicinal Chemistry
While the primary focus of BCP research has been in medicinal chemistry, the unique properties of this scaffold are also being explored in other fields, most notably in materials science. acs.org The rigid, rod-like structure of 1,3-disubstituted BCPs makes them attractive building blocks for the construction of molecular rods and other well-defined nanostructures.
The ability to precisely control the length and functionality of these molecular rods by incorporating BCP units opens up possibilities for the design of novel liquid crystals, polymers with tailored properties, and molecular electronic components. The exploration of BCPs in these areas is still in its early stages, but the potential for creating new materials with unique and valuable properties is significant.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves bond angles (e.g., bridgehead C-C-C ~160°) and confirms bromophenyl orientation .
- NMR spectroscopy : H NMR shows distinct deshielding of bridgehead protons (δ 3.5–4.5 ppm); C NMR identifies quaternary carbons at ~95 ppm .
- IR spectroscopy : Strained C-C vibrations appear at ~1200 cm⁻¹, while C-Br stretches are observed at 560–600 cm⁻¹ .
How does this compound compare to traditional aromatic bioisosteres in drug design?
Q. Advanced Research Focus
- Pharmacokinetic advantages : BCP derivatives exhibit 2–3× higher metabolic stability vs. phenyl rings due to reduced cytochrome P450 interactions .
- Solubility : LogP values are ~1.5 units lower than phenyl analogs, enhancing aqueous solubility (e.g., 25 μM vs. 10 μM for IDO1 inhibitors) .
- Passive permeability : Rigid BCP cores improve membrane diffusion (Papp > 10×10⁻⁶ cm/s in Caco-2 assays) .
Experimental Design : Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests for direct comparisons .
What challenges arise when functionalizing the secondary bridge positions of bicyclo[1.1.1]pentane derivatives?
Advanced Research Focus
Secondary bridge functionalization (positions 2 and 4) is hindered by:
- Steric inaccessibility : The compact BCP framework limits reagent access, requiring bulky ligands (e.g., BrettPhos) in Pd-catalyzed reactions .
- Regioselectivity : Competing reactions at bridgehead vs. bridge positions necessitate directing groups (e.g., boronate esters) .
Case Study : Photoredox catalysis enables radical-based 1,3-difunctionalization, achieving >80% yield with iridium complexes (e.g., Ir(ppy)₃) .
How can computational modeling guide the design of this compound derivatives for target-specific interactions?
Q. Advanced Research Focus
- Docking studies : Molecular dynamics simulations predict binding poses in enzyme active sites (e.g., γ-secretase) with RMSD < 2.0 Å .
- QM/MM calculations : Evaluate strain energy contributions to binding affinity (ΔG ~ -5 kcal/mol for BCP vs. -3 kcal/mol for phenyl) .
Software Tools : Use Schrödinger Suite or AutoDock Vina with force fields parameterized for strained hydrocarbons .
What are the limitations of current synthetic methods for scaling up this compound production?
Q. Basic Research Focus
- Propellane availability : [1.1.1]Propellane synthesis requires hazardous reagents (e.g., dibromochloropropane), limiting batch sizes .
- Purification : Chromatographic separation of diastereomers or regioisomers reduces throughput. Switch to crystallization (e.g., hexane/EtOAc) improves yield .
Mitigation Strategy : Develop flow chemistry protocols for continuous propellane generation and in situ functionalization .
How does the electronic nature of the 3-bromophenyl substituent affect the compound’s participation in cross-coupling reactions?
Q. Advanced Research Focus
- Electron-withdrawing effect : The bromine atom activates the phenyl ring for Suzuki-Miyaura coupling, reducing required Pd loading (0.5–1 mol%) .
- Ortho effects : Steric hindrance at the 3-position directs coupling to para positions in subsequent reactions. Use bulky phosphines (XPhos) to enhance selectivity .
Data Table :
| Reaction Type | Catalyst | Yield (%) | Selectivity (para:meta) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 78 | 85:15 |
| Buchwald-Hartwig | Pd-XPhos | 92 | 98:2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
